molecular formula C26H25NO B2798530 1-benzyl-3,5-bis[(E)-phenylmethylidene]-4-piperidinol CAS No. 477871-34-4

1-benzyl-3,5-bis[(E)-phenylmethylidene]-4-piperidinol

Cat. No.: B2798530
CAS No.: 477871-34-4
M. Wt: 367.492
InChI Key: KEQFHIMMIJJNJC-MUPYBJATSA-N
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Description

1-Benzyl-3,5-bis[(E)-phenylmethylidene]-4-piperidinol is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidinol core substituted with benzyl and phenylmethylidene groups, making it a subject of interest in organic chemistry and pharmaceutical research.

Scientific Research Applications

1-Benzyl-3,5-bis[(E)-phenylmethylidene]-4-piperidinol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a pharmacologically active compound, particularly in the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Preparation Methods

The synthesis of 1-benzyl-3,5-bis[(E)-phenylmethylidene]-4-piperidinol typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with appropriate aldehydes under controlled conditions to form the desired piperidinol derivative. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

1-Benzyl-3,5-bis[(E)-phenylmethylidene]-4-piperidinol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-benzyl-3,5-bis[(E)-phenylmethylidene]-4-piperidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to include modulation of enzyme activity and alteration of cellular signaling pathways.

Comparison with Similar Compounds

1-Benzyl-3,5-bis[(E)-phenylmethylidene]-4-piperidinol can be compared with other similar compounds, such as:

    1-Benzyl-3,5-bis[(E)-(4-isopropylphenyl)methylidene]-4-piperidinol: This compound has a similar core structure but with different substituents, leading to variations in its chemical properties and applications.

    1-Benzyl-3,5-bis[(E)-phenylmethylidene]-4-piperidone:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(3E,5E)-1-benzyl-3,5-dibenzylidenepiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO/c28-26-24(16-21-10-4-1-5-11-21)19-27(18-23-14-8-3-9-15-23)20-25(26)17-22-12-6-2-7-13-22/h1-17,26,28H,18-20H2/b24-16+,25-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQFHIMMIJJNJC-MUPYBJATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2)C(C(=CC3=CC=CC=C3)CN1CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1N(C/C(=C\C2=CC=CC=C2)/C(/C1=C/C3=CC=CC=C3)O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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